molecular formula C4H8ClN3O B11922697 (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide

(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide

Cat. No.: B11922697
M. Wt: 149.58 g/mol
InChI Key: RJVJMYIGSGZOGT-CLTKARDFSA-N
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Description

(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a chlorinated propylidene group and a hydrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloropropan-2-one with hydrazine carboxamide in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1-bromopropan-2-ylidene)hydrazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-2-(1-fluoropropan-2-ylidene)hydrazine-1-carboxamide: Contains a fluorine atom in place of chlorine.

    (E)-2-(1-iodopropan-2-ylidene)hydrazine-1-carboxamide: Features an iodine atom instead of chlorine.

Uniqueness

The uniqueness of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide lies in its specific chemical properties imparted by the chlorine atom

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

[(Z)-1-chloropropan-2-ylideneamino]urea

InChI

InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3-

InChI Key

RJVJMYIGSGZOGT-CLTKARDFSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/CCl

Canonical SMILES

CC(=NNC(=O)N)CCl

Origin of Product

United States

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